Hexadecylamine

Catalog No.
S588065
CAS No.
143-27-1
M.F
C16H35N
M. Wt
241.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecylamine

CAS Number

143-27-1

Product Name

Hexadecylamine

IUPAC Name

hexadecan-1-amine

Molecular Formula

C16H35N

Molecular Weight

241.46 g/mol

InChI

InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3

InChI Key

FJLUATLTXUNBOT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)

Synonyms

1-hexadecaneamine hydrofluoride, AmF 242, amine fluoride 242, cetylamine, cetylaminohydrofluoride, hetaflur, hexadecylamine, hexadecylamine acetate, hexadecylamine hydrobromide, hexadecylamine hydrochloride, hexadecylamine hydrofluoride, palmitylamine, SK and F 2208, SK and F-2208, SKF 2208

Canonical SMILES

CCCCCCCCCCCCCCCCN

Material Science

  • Surfactant development: Hexadecylamine's amphiphilic nature allows it to act as a surfactant, lowering the surface tension of liquids. This property makes it valuable in research on novel drug delivery systems, where it can improve the absorption and distribution of drugs within the body [].
  • Nanoparticle synthesis: Hexadecylamine plays a role in the synthesis of metallic nanoparticles, often used in electronics, catalysis, and biomedicine. It acts as a capping agent, controlling the size and shape of the nanoparticles [].

Chemical Synthesis

  • Organic synthesis: Hexadecylamine serves as a building block for the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides []. Its long alkyl chain allows for specific modifications in the final product.
  • Polymerization: Research explores the use of hexadecylamine as a monomer in the formation of specific polymers, which could find applications in various fields, including materials science and drug delivery [].

Biology and Medicine

  • Antimicrobial studies: Preliminary research investigates the antimicrobial properties of hexadecylamine against certain bacteria and fungi. However, further studies are needed to understand its efficacy and potential mechanisms of action [].
  • Drug delivery systems: As mentioned earlier, hexadecylamine's role in surfactant development holds promise for designing novel drug delivery systems. These systems aim to improve the delivery and efficacy of various drugs [].

Hexadecylamine, also known as 1-Hexadecylamine or cetylamine, is a long-chain alkyl amine with the molecular formula C16H35NC_{16}H_{35}N and a molecular weight of 241.46 g/mol. It appears as a white, waxy solid that is insoluble in water and has a melting point ranging from 43 to 45 °C. Hexadecylamine has a characteristic ammonia-like odor and is less dense than water, which allows it to float on the surface of water . Due to its chemical structure, it exhibits properties typical of fatty amines, including basicity and the ability to form salts with acids.

Due to its amine functional group. It readily neutralizes acids in exothermic reactions, producing salts and water. For example, when reacting with hydrochloric acid, it forms hexadecylammonium chloride. Additionally, hexadecylamine can react with oxidizing agents and is incompatible with certain compounds such as isocyanates and halogenated organics . The reactivity profile indicates that it can generate flammable hydrogen gas when combined with strong reducing agents like hydrides .

Hexadecylamine can be synthesized through several methods:

  • Alkylation of Ammonia: This method involves the reaction of ammonia with hexadecanol in the presence of a catalyst.
  • Reduction of Hexadecanenitrile: Hexadecanenitrile can be reduced using lithium aluminum hydride or other reducing agents to yield hexadecylamine.
  • Hydrogenation of Fatty Acids: Fatty acids can be hydrogenated in the presence of ammonia to produce corresponding fatty amines like hexadecylamine .

These synthesis methods allow for the production of hexadecylamine in varying purities and forms depending on the desired application.

Hexadecylamine finds numerous applications across different industries:

  • Surfactants and Detergents: It is used as a surfactant in personal care products due to its emulsifying properties.
  • Corrosion Inhibitors: Employed in oil and gas industries as a corrosion inhibitor for metal surfaces.
  • Pharmaceuticals: Utilized in drug formulations and as an intermediate in the synthesis of various pharmaceutical compounds.
  • Nanotechnology: Hexadecylamine has been used in the synthesis of silica nanocapsules for thermal energy storage applications .
  • Antimicrobial Agents: Its antimicrobial properties make it suitable for use in dental care products.

Interaction studies involving hexadecylamine have focused on its compatibility with various materials and its reactivity with other chemicals. Research indicates that it can enhance the performance of lubricants when used as an additive, improving friction reduction characteristics . Additionally, studies have shown that hexadecylamine can modify the surface properties of nanoparticles, affecting their stability and interaction with biological systems.

Hexadecylamine shares similarities with other long-chain amines but has unique characteristics that distinguish it:

CompoundMolecular FormulaMelting Point (°C)Solubility in WaterUnique Features
HexadecylamineC16H35N43-45InsolubleLong-chain structure; antimicrobial
OctadecylamineC18H39N55-57InsolubleLonger chain; higher melting point
DodecylamineC12H27N30-32InsolubleShorter chain; lower melting point
TetradecylamineC14H31N36-38InsolubleIntermediate chain length

Hexadecylamine's unique combination of properties—such as its specific melting point range and biological activity—sets it apart from these similar compounds. Its applications across various fields further highlight its versatility compared to other long-chain amines.

Hexadecylamine (HDA) is synthesized through multi-step organic reactions that optimize yield and purity. A common approach involves reductive amination of hexadecanol or direct amination of alkyl halides. For instance, a three-step synthesis begins with hexadecanoic acid reacting with oxalyl chloride in benzene to form the acid chloride, followed by ammonolysis to produce hexadecanamide, and subsequent reduction using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) to yield HDA.

An alternative pathway involves the reaction of 1-bromohexadecane with excess ammonia under high pressure (5–40 atm) and moderate temperatures (60–130°C). This method employs a solvent mixture of water and an organic compound forming an azeotrope, enhancing reaction efficiency. The process achieves a high selectivity for primary amines, with yields exceeding 67%.

Table 1: Comparative Analysis of HDA Synthesis Methods

MethodReagents/ConditionsYieldKey Advantages
Reductive AminationOxalyl chloride, NH₃, LiAlH₄, benzene, THF~60%High purity, scalable
Direct Amination1-Bromohexadecane, NH₃, 60–130°C, 5–40 atm>67%High selectivity for primary amines

Functionalization via Self-Assembly

HDA’s amphiphilic nature enables its self-assembly into ordered monolayers on metal surfaces, critical for corrosion inhibition and nanocrystal stabilization. On Cu(100) and Cu(111), HDA forms densely packed monolayers via amine group coordination to surface atoms, with van der Waals interactions between alkyl chains dictating tilt angles (15–30°). Adsorption studies on iron oxide reveal HDA forms a 16–20 Å thick monolayer, with alkyl chains adopting tilted or disordered conformations depending on concentration.

Table 2: Self-Assembled HDA Monolayer Properties

SubstrateLayer Thickness (Å)Tilt Angle (°)Binding Energy (eV/molecule)
Cu(100)18–2215–20-1.83
Fe₂O₃16–2025–30-1.65

Template-Directed Synthesis

HDA serves as a structure-directing agent in nanoparticle and mesoporous material synthesis. For example, thermolysis of Zn(II), Cd(II), and Hg(II) dithiocarbamate complexes in HDA produces hexagonal ZnS (8–15 nm), cubic CdS (4–7 nm), and cubic HgS (7–12 nm) nanoparticles. In mesoporous silica synthesis, HDA templates co-condensation with tetraethyl orthosilicate (TEOS), yielding materials with surface areas up to 974 m²/g and pore sizes of 2.6 nm.

Table 3: HDA-Templated Nanomaterials

MaterialTemplate RoleKey PropertiesApplication
ZnS/CdS/HgSCapping agentSize: 4–15 nm, hexagonal/cubicOptoelectronics
Mesoporous SiO₂Structure directorSurface area: 465–974 m²/gDrug delivery, catalysis
VOx NanotubesIntercalation agentDiameter: 50–90 nm, layeredEnergy storage

Nanoparticle Synthesis and Stabilization

Hexadecylamine serves as a critical capping agent and stabilizing molecule in the synthesis of various metal and semiconductor nanoparticles through thermolysis-based approaches [1]. The compound functions through a dual mechanism involving both surface passivation and growth rate modulation during nanoparticle formation [2]. When employed as a stabilizing agent, hexadecylamine effectively prevents agglomeration of nascent nanoparticles while simultaneously controlling their size distribution through steric hindrance effects [3].

The thermolysis method utilizing hexadecylamine as a capping agent has proven particularly effective for synthesizing metal sulfide nanoparticles, including zinc sulfide, cadmium sulfide, and mercury sulfide systems [1]. In these synthetic protocols, metal complexes serve as single-molecule precursors that decompose in the presence of hexadecylamine at elevated temperatures, typically ranging from 145 to 190 degrees Celsius [2]. The hexadecylamine molecules coordinate to the surface of growing nanoparticles through their amine functional groups, creating a protective organic shell that prevents oxidation and controls particle growth kinetics [4].

Research has demonstrated that hexadecylamine-capped zinc sulfide nanoparticles exhibit hexagonal crystal structures with particle sizes ranging from 8 to 15 nanometers [1]. Similarly, cadmium sulfide nanoparticles synthesized using this approach display cubic phase structures with dimensions between 4 and 7 nanometers, while mercury sulfide nanoparticles adopt face-centered cubic configurations with average sizes of 7 to 12 nanometers [1]. The stabilization mechanism operates through electron donation from the nitrogen lone pair of the amine group to positively charged metal centers on the nanoparticle surface [5].

Temperature control represents a fundamental parameter in hexadecylamine-mediated nanoparticle synthesis, with higher decomposition temperatures generally leading to increased particle sizes due to enhanced Ostwald ripening processes [6]. Studies on silver selenide nanoparticles have shown that increasing synthesis temperatures from 130 to 190 degrees Celsius results in particle size distributions expanding from 2-12 nanometers to 4-18 nanometers respectively [6]. The concentration ratio between precursor compounds and hexadecylamine also significantly influences final particle characteristics, with higher capping agent concentrations typically yielding smaller, more monodisperse nanoparticle populations [7].

Nanoparticle SystemCrystal StructureSize Range (nm)Synthesis Temperature (°C)Reference
Zinc SulfideHexagonal8-15145-190 [1]
Cadmium SulfideCubic4-7145-190 [1]
Mercury SulfideFace-centered Cubic7-12145-190 [1]
Silver SelenideBody-centered Cubic2-18130-190 [6]

The photoluminescence properties of hexadecylamine-capped nanoparticles demonstrate strong dependence on both particle size and surface passivation quality [7]. Cadmium sulfide nanoparticles capped with hexadecylamine exhibit emission maxima at wavelengths of 468, 472, and 484 nanometers for precursor-to-hexadecylamine concentration ratios of 1:10, 1:15, and 1:20 respectively [7]. These optical characteristics reflect the quantum confinement effects inherent in nanostructured materials and the effectiveness of hexadecylamine in maintaining surface integrity [4].

Self-Assembled Monolayers on Metal Surfaces

Hexadecylamine forms well-ordered self-assembled monolayers on various metal surfaces through a combination of chemisorption and van der Waals interactions between adjacent alkyl chains [8]. The formation mechanism involves electron donation from the amine nitrogen to metal surface atoms, creating stable coordination bonds that anchor the molecules to the substrate [9]. Density functional theory calculations have revealed that hexadecylamine exhibits preferential binding to specific crystallographic facets, with stronger adsorption observed on copper (100) surfaces compared to copper (111) orientations [8].

The molecular organization within hexadecylamine monolayers demonstrates significant coverage-dependent structural evolution [8]. At low surface coverages, molecules adopt more tilted configurations due to reduced intermolecular interactions, while higher coverages promote more upright orientations through enhanced van der Waals forces between neighboring alkyl chains [9]. Full monolayer coverage on copper (100) surfaces favors a (5 × 3) binding pattern, whereas copper (111) surfaces prefer a (√3 × √3) R30° arrangement [8].

Experimental studies using polarized neutron reflectometry and sum-frequency generation spectroscopy have quantified hexadecylamine monolayer characteristics on iron oxide surfaces [5]. These investigations reveal layer thicknesses of 16 ± 3 Angstroms at lower surface concentrations, increasing to 20 ± 3 Angstroms at higher amine concentrations [5]. The measured thicknesses correspond to molecular tilt angles of approximately 42° and 22° respectively, assuming dense monolayer packing [5]. Surface concentrations can reach values up to 5.46 × 10^-6 mol m^-2, indicating substantial surface coverage capabilities [5].

The binding energy between hexadecylamine and metal surfaces varies significantly with substrate composition and crystallographic orientation [10]. Copper (100) surfaces exhibit stronger hexadecylamine adsorption compared to copper (111) facets, primarily due to enhanced packing density and stronger intermolecular interactions on the former surface [8]. Van der Waals interactions between hexadecylamine alkyl chains contribute more significantly to overall binding stability than the amine-metal coordination bonds [8]. This interaction hierarchy influences monolayer structure and thermal stability characteristics [9].

X-ray photoelectron spectroscopy analysis of hexadecylamine monolayers on gold surfaces reveals the presence of both unprotonated (-NH2) and protonated (-NH3+) amine species in approximately 7:3 ratios [11]. The unprotonated component, centered at 399.5 eV binding energy, represents the primary surface-binding species, while the protonated form at 401.5 eV likely results from environmental factors or surface heterogeneity [11]. These monolayers effectively block electron transfer between solution-phase redox probes and the underlying metal substrate, demonstrating their utility as molecular insulators [11].

Metal SurfaceBinding PatternLayer Thickness (Å)Tilt Angle (°)Surface Coverage (mol m^-2)Reference
Copper (100)(5 × 3)--- [8]
Copper (111)(√3 × √3) R30°--- [8]
Iron Oxide-16-2022-422.26-5.46 × 10^-6 [5]
Gold--~30- [11]

Nanocrystal Facet Control

Hexadecylamine functions as a highly effective shape-directing agent in nanocrystal synthesis through selective binding to specific crystallographic facets [12]. This facet-selective adsorption mechanism enables precise control over nanocrystal morphology by preferentially stabilizing certain surface orientations while allowing continued growth on others [13]. The compound demonstrates particular effectiveness in promoting the formation of {100}-faceted copper nanocrystals through preferential binding to these high-energy surfaces [14].

The mechanism of facet control operates through differential binding affinities of hexadecylamine to various crystallographic planes [8]. Density functional theory calculations demonstrate that hexadecylamine binds more strongly to copper (100) surfaces than to copper (111) orientations, with binding energies of 0.117 eV/Ų and 0.106 eV/Ų respectively [10]. This preferential binding stems from the ability of hexadecylamine to form more densely packed monolayers on (100) facets, resulting in enhanced intermolecular van der Waals interactions between adjacent alkyl chains [8].

Experimental synthesis of copper nanocrystals using glucose as a reducing agent and hexadecylamine as a capping agent produces structures predominantly enclosed by {100} facets [12]. These synthetic protocols yield various morphologies including nanocubes and penta-twinned nanowires, all characterized by {100} surface terminations [13]. The shape-control mechanism involves hexadecylamine coordination to copper(II) precursors, which modulates reduction kinetics while simultaneously increasing solution pH through its basic properties [13].

The kinetic aspects of facet-controlled growth involve competition between thermodynamic and kinetic factors during nanocrystal evolution [15]. Hexadecylamine stabilization of {100} facets creates conditions favoring kinetic growth shapes rather than thermodynamically equilibrium forms [8]. Surface energy calculations for hexadecylamine-covered copper surfaces indicate that {100} and {111} orientations become nearly isoenergetic under these conditions, enabling kinetic shape control to predominate [8].

Research on palladium-rhodium core-shell nanocrystals demonstrates the utility of selective capping agents in controlling spatial growth patterns [16]. Bromide ions serve as specific capping agents for rhodium {100} surfaces, while hexadecylamine-type molecules can direct growth on alternative facets [16]. These approaches enable synthesis of complex architectures including core-frame structures where rhodium selectively deposits on {111} facets of palladium cuboctahedral seeds while {100} surfaces remain protected [16].

Temperature and precursor addition rates significantly influence facet-control effectiveness in hexadecylamine-mediated syntheses [17]. Slow precursor addition promotes selective nucleation and growth on specific facets, while rapid injection can lead to loss of morphological control through competing nucleation processes [16]. The concentration of hexadecylamine relative to metal precursors also affects final nanocrystal shapes, with higher capping agent concentrations generally favoring smaller, more controlled morphologies [17].

Nanocrystal SystemDominant FacetsMorphologySynthesis ConditionsReference
Copper{100}Nanocubes, NanowiresGlucose reduction, HDA capping [12]
Copper{100}Various shapesAqueous synthesis, 100°C [18]
Palladium-Copper{100}Core-shell cubesEpitaxial growth [19]
Titanium Dioxide{101}NanorodsOleic acid/HDA system [17]

Adsorption Mechanisms on Metal Oxides

Hexadecylamine exhibits sophisticated adsorption behaviors on metal oxide surfaces through multiple binding mechanisms that have been extensively characterized using advanced analytical techniques. The fundamental understanding of these mechanisms provides critical insights into the molecular-level interactions governing interfacial phenomena.

Primary Binding Mechanism

The dominant interaction between hexadecylamine and metal oxide surfaces occurs through electron donation from the nitrogen lone pair to positively charged metal ions [1] [2] [3]. This Lewis acid-base interaction represents the primary anchoring mechanism, particularly evident on iron oxide surfaces where the amine nitrogen coordinates directly with ferric ions (Fe³⁺) [1] [2]. X-ray photoelectron spectroscopy analysis has definitively confirmed this binding mode, revealing characteristic shifts in the nitrogen 1s binding energy consistent with coordinate bond formation [1] [2].

Surface Coverage and Molecular Packing

Hexadecylamine demonstrates remarkable efficiency in surface coverage, forming dense monolayers at relatively low concentrations [1] [2] [3]. Solution depletion isotherm studies indicate that each hexadecylamine molecule occupies approximately 55 Ų on iron oxide surfaces at saturation coverage [2]. This area allocation accounts for the amine headgroup footprint of approximately 20 Ų while accommodating the spatial requirements of the sixteen-carbon alkyl chains [2].

The adsorption behavior follows Langmuir isotherm characteristics, with rapid uptake at low concentrations transitioning to a plateau at approximately 3 × 10⁻⁶ mol m⁻² for iron oxide surfaces [2]. The saturation coverage corresponds to a surface density that suggests efficient packing without significant multilayer formation under typical conditions [1] [2].

Molecular Orientation and Layer Structure

Polarized neutron reflectometry measurements reveal concentration-dependent layer thicknesses that provide detailed information about molecular orientation [1] [2]. At low hexadecylamine concentrations (1.03 × 10⁻⁴ to 4.18 × 10⁻⁴ mol dm⁻³), the adsorbed layer thickness measures 16 ± 3 Å, increasing to 20 ± 3 Å at higher concentrations (1.25 × 10⁻³ to 4.25 × 10⁻³ mol dm⁻³) [2].

These measurements, when compared to the extended hexadecylamine chain length of 21.5 Å, indicate that molecules adopt tilted orientations rather than perpendicular arrangements [2]. Molecular dynamics simulations further confirm that hexadecylamine molecules orient at angles of 40-50° relative to the surface normal [4] [5]. This tilted configuration optimizes both the primary amine-surface interaction and intermolecular van der Waals forces between adjacent alkyl chains [6] [7].

Conformational Order and Chain Interactions

Sum-frequency generation spectroscopy provides crucial insights into the conformational order of adsorbed hexadecylamine layers [1] [2]. The spectroscopic evidence indicates predominantly all-trans alkyl chain conformations, with methylene symmetric stretch bands showing negligible intensity compared to terminal methyl group stretches [2]. This observation confirms high conformational order within the adsorbed layer, though a small number of gauche defects remain present [2].

The van der Waals interactions between alkyl chains of adjacent hexadecylamine molecules prove stronger than the individual amine-surface interactions [6] [7]. This finding explains the cooperative nature of adsorption and the stability of the formed monolayers [6] [7]. Density functional theory calculations on copper surfaces demonstrate that these intermolecular forces drive coverage-dependent tilting behaviors, with larger tilt angles occurring at lower surface coverages [6] [7].

Secondary Interactions and Surface Heterogeneity

Beyond the primary coordination mechanism, hexadecylamine exhibits secondary binding modes that contribute to overall surface affinity [1] [2]. Protonation of the amine group represents a minor but detectable interaction, likely arising from trace water impurities in organic solvents [2]. This protonated species, identified through X-ray photoelectron spectroscopy, exists at significantly lower concentrations than the primary coordinated form [2].

The crystalline structure of metal oxide surfaces influences the in-layer ordering of hexadecylamine headgroups, though this structural influence diminishes rapidly along the molecular backbone [4] [5]. Iron oxide (0001) surfaces with hexagonal unit cell dimensions of 5 Å provide specific adsorption sites that dictate initial molecular positioning [2]. However, the extended alkyl chains show minimal positional ordering, indicating that surface templating effects are primarily localized to the headgroup region [4] [5].

Thermodynamic Considerations

The adsorption of hexadecylamine on metal oxide surfaces represents a thermodynamically favorable process driven by multiple contributing factors [8] [9]. The formation of coordinate bonds with surface metal centers provides significant stabilization energy, while the organization of alkyl chains through van der Waals interactions contributes additional stabilization [6] [7]. The entropy penalty associated with chain ordering is offset by the enthalpic gains from both surface coordination and intermolecular attractions [8] [9].

Environmental adsorption applications demonstrate the practical significance of these mechanisms, with hexadecylamine-modified materials showing enhanced performance for pollutant removal [10] [8] [9]. The combination of surface anchoring through metal coordination and hydrophobic chain interactions enables effective capture of organic contaminants from aqueous solutions [8] [9].

Environmental Adsorption Applications

Hexadecylamine has emerged as a highly effective surface modifier for enhancing the adsorption capabilities of various materials in environmental remediation applications. The unique combination of its surface-active properties and ability to form stable self-assembled monolayers makes it particularly valuable for developing advanced adsorbent systems.

Dye Removal Applications

Hexadecylamine demonstrates exceptional performance in textile dye removal applications through multiple material modification strategies. When incorporated into chitosan hydrogel beads, hexadecylamine significantly enhances the adsorption capacity for reactive dyes [10]. The chitosan-hexadecylamine composite beads achieve an adsorption capacity of 454 mg/g for Reactive Blue 4, representing a 1.43-fold improvement over unmodified chitosan beads [10].

The modification of montmorillonite K10 clay with hexadecylamine surfactant creates highly effective adsorbents for sulfonated azo dyes [8]. The hexadecylamine-modified montmorillonite (Mt-HDA) demonstrates remarkable efficiency in tartrazine removal, achieving greater than 98% removal efficiency within 30 minutes across pH ranges of 4-6 [8]. The maximum adsorption capacity reaches approximately 59 mg/g at 45°C, with the process following pseudo-second-order kinetics indicative of chemisorption mechanisms [8].

The success of hexadecylamine in dye removal applications stems from its ability to create hydrophobic domains within hydrophilic matrix materials [10] [8]. This modification enables effective capture of organic dye molecules through hydrophobic interactions while maintaining the structural integrity of the base adsorbent material [10] [8].

Polycyclic Aromatic Hydrocarbon Remediation

The functionalization of graphene quantum dots with hexadecylamine represents a significant advancement in environmental remediation technology [9] [11]. Hexadecylamine-functionalized graphene quantum dots, particularly sulfur and nitrogen co-doped variants (C₁₆-SNGQDs), achieve exceptional adsorption capacities for phenanthrene removal from aqueous solutions [9] [11].

The C₁₆-SNGQDs demonstrate a maximum adsorption capacity of approximately 1377 mg/g for phenanthrene, representing one of the highest reported values for this class of pollutants [9] [11]. The adsorption behavior follows the Sips hybrid isotherm model with correlation coefficients exceeding 0.9, indicating multilayer adsorption mechanisms [9] [11]. The enhanced performance results from the synergistic effects of surface functionalization with hexadecylamine and heteroatom doping, which collectively increase both surface area and hydrophobic character [9] [11].

Surface area analysis reveals significant improvements following hexadecylamine functionalization and doping modifications [11]. The C₁₆-SNGQDs exhibit a BET surface area of 0.9856 m²/g compared to 0.3364 m²/g for unfunctionalized variants [11]. The corresponding pore volumes increase from 0.0006 cm³/g to 0.0017 cm³/g, indicating enhanced porosity development [11].

Advanced Composite Adsorbent Systems

The integration of hexadecylamine into chitosan-powdered activated carbon composite beads creates synergistic adsorbent systems with superior performance characteristics [12]. These hybrid materials combine the high surface area of activated carbon with the chemical modification benefits of hexadecylamine functionalization [12]. The resulting composite beads achieve adsorption capacities of 666.97 mg/g for Reactive Black 5 at optimal pH conditions of 4 [12].

The kinetic behavior of these composite systems follows both pseudo-first-order and pseudo-second-order models with correlation coefficients of 0.994, indicating complex adsorption mechanisms involving both physisorption and chemisorption components [12]. The pH-dependent adsorption behavior demonstrates maximum efficiency under acidic conditions, consistent with the protonation states of both the adsorbent surface and target pollutants [12].

Thermodynamic and Kinetic Characteristics

The environmental adsorption applications of hexadecylamine-modified materials consistently demonstrate favorable thermodynamic parameters [10] [8] [9]. The negative Gibbs free energy values (ΔG° = -2.28 to -6.30 kJ/mol) confirm spontaneous adsorption processes [10]. Similarly, negative enthalpy values (ΔH° = -172.18 to -101.62 kJ/mol) indicate exothermic processes that become more favorable at lower temperatures [10].

The kinetic behavior universally follows pseudo-second-order models across different applications, suggesting that chemisorption represents the rate-limiting step in these systems [10] [8] [12]. The rapid equilibration times, typically achieved within 30 minutes, make these materials practical for real-world environmental applications [8].

Optimization Parameters and Operating Conditions

Environmental applications of hexadecylamine-modified adsorbents demonstrate optimal performance under specific operating conditions that maximize both capacity and efficiency [10] [8] [9]. pH optimization studies reveal that acidic conditions (pH 4-6) generally provide superior performance due to enhanced electrostatic interactions and optimal surface charge distributions [8] [12].

Temperature effects on adsorption capacity vary depending on the specific application and target pollutant [10] [8]. For tartrazine removal using Mt-HDA, elevated temperatures (45°C) enhance adsorption capacity through increased molecular mobility and improved mass transfer [8]. However, for some systems, ambient temperature operation provides optimal performance while minimizing energy requirements [9].

The interference of common anions affects adsorption performance, with sulfate and phosphate ions showing the most significant impact on phenanthrene removal by hexadecylamine-functionalized graphene quantum dots [9]. This selectivity information proves crucial for designing treatment systems for complex environmental matrices [9].

Tribological Applications

Hexadecylamine functions as an effective tribological additive through its ability to form organized molecular films at sliding interfaces, fundamentally altering the friction and wear characteristics of lubricated contacts. The tribological performance stems from the unique combination of surface anchoring through amine coordination and the formation of protective boundary layers.

Boundary Lubrication Enhancement

The application of hexadecylamine as a friction modifier in boundary lubrication systems demonstrates significant improvements in tribological performance [13] [14]. When dissolved in tetradecane at concentrations of 0.1-0.2 weight percent, hexadecylamine forms single molecular layers on sliding surfaces with a characteristic thickness of 47 Å [13] [14]. These adsorbed layers effectively reduce static frictional forces and eliminate stick-slip transitions that occur in pure hydrocarbon lubricants [13] [14].

Surface forces apparatus measurements reveal that hexadecylamine adsorption creates substantial modifications in nanorheological properties [13] [14]. The formation of organized molecular films leads to smooth transitions from elastic to viscous behavior under shear, contrasting with the abrupt stick-slip characteristics observed in unmodified tetradecane [13] [14]. The limiting shear stress decreases significantly with hexadecylamine addition, indicating improved boundary film stability under high-stress conditions [13].

The molecular mechanism underlying these improvements involves the formation of dense, tilted molecular arrays where amine headgroups coordinate with surface sites while alkyl chains provide intermolecular stabilization [13] [14]. The resulting films exhibit sufficient cohesion to maintain integrity during sliding while allowing controlled molecular reorientation under shear [13].

Carbon Dots Modification for Enhanced Lubrication

The functionalization of carbon dots with hexadecylamine creates novel tribological additives with unique performance characteristics [15] [16]. Hexadecylamine-modified carbon dots (CDs-HA) in polyalphaolefin base oil demonstrate excellent tribological behaviors across various operating conditions [15] [16]. The modification process enhances both the dispersion stability of carbon dots in organic media and their effectiveness as friction-reducing additives [15].

The tribological performance of CDs-HA exhibits load-dependent characteristics, with excellent friction reduction performance at moderate loads (20-100 N) but diminishing effectiveness at higher loads [15]. The anti-wear properties show similar load-dependent trends, with optimal performance achieved under moderate contact pressures [15]. These characteristics suggest that hexadecylamine functionalization optimizes carbon dot performance within specific operating windows [15].

Molecular-Level Tribological Mechanisms

The tribological effectiveness of hexadecylamine results from specific molecular-level mechanisms that operate at sliding interfaces [13] [17] [18]. Molecular dynamics simulations reveal that hexadecylamine molecules maintain tilted orientations (30-50°) relative to surface normals under tribological conditions [18] [19]. This tilted configuration provides optimal balance between surface anchoring and molecular mobility during sliding [18].

The alkyl chain conformation plays a crucial role in tribological performance, with predominantly all-trans configurations providing superior load-bearing capacity [13]. The organized molecular structure creates effective barriers to direct surface contact while allowing controlled molecular reorientation under applied stresses [13] [17].

High-frequency tribological testing reveals that hexadecylamine-containing systems exhibit stable boundary films that resist rupture under dynamic loading conditions [17]. The molecular-level response to oscillatory shear demonstrates that these films can accommodate significant deformation amplitudes while maintaining their protective characteristics [13].

Synergistic Effects in Multi-Component Systems

The combination of hexadecylamine with other tribological additives creates synergistic effects that enhance overall lubrication performance [20]. Fatty acid-amine mixtures containing hexadecylamine and oleic acid demonstrate friction coefficients as low as 0.05-0.09 under reciprocating contact conditions [20]. The optimal performance occurs with equimolar acid-to-amine ratios, suggesting the formation of acid-base complexes that enhance boundary film properties [20].

The mechanism underlying these synergistic effects involves the formation of organized interfacial layers where acid and amine components provide complementary anchoring mechanisms [20]. The resulting films exhibit superior thermal stability and load-bearing capacity compared to single-component systems [20]. Temperature-dependent studies reveal that these mixed systems maintain effectiveness across broader operating temperature ranges [20].

Operational Parameter Optimization

The tribological performance of hexadecylamine-based systems depends critically on various operational parameters including concentration, temperature, load, and sliding frequency [13] [15] [20]. Concentration optimization studies indicate that maximum effectiveness occurs within narrow ranges (0.1-0.2 weight percent for simple systems), with diminishing returns at higher concentrations [13].

Load-dependent performance characteristics reveal optimal operating windows where hexadecylamine provides maximum friction reduction and wear protection [15]. Beyond critical loads, the protective films may rupture or reorganize, leading to decreased effectiveness [15]. Similarly, frequency effects demonstrate that boundary film stability varies with sliding speed, with optimal performance occurring at moderate frequencies [20].

Temperature effects on tribological performance reflect the balance between molecular mobility and film stability [20]. Elevated temperatures enhance molecular reorientation and self-healing characteristics but may also promote desorption or thermal degradation [20]. The optimization of operating conditions requires careful consideration of these competing factors to maximize tribological benefits [20].

Physical Description

Hexadecylamine is a white solid. (NTP, 1992)
Liquid

XLogP3

7.4

Boiling Point

613 °F at 760 mm Hg (NTP, 1992)
322.5 °C

Flash Point

285 °F (NTP, 1992)

Density

0.8129 at 68 °F (NTP, 1992)

Melting Point

115.2 °F (NTP, 1992)
46.8 °C

UNII

O2H0Q02M4P

Related CAS

1602-97-7 (hydrochloride)
2016-52-6 (acetate)
3151-59-5 (hydrofluoride)

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (63.95%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (34.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (65.12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (63.95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.33e-04 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

143-27-1
68037-95-6

Wikipedia

Cetylamine

Use Classification

Cosmetics -> Antistatic

General Manufacturing Information

All other basic organic chemical manufacturing
1-Hexadecanamine: ACTIVE
Amines, C16-18 and C18-unsatd. alkyl: ACTIVE

Dates

Last modified: 08-15-2023

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